molecular formula C20H22N2O2 B4502547 2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4502547
M. Wt: 322.4 g/mol
InChI Key: BSTABEQNBSGNAN-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Research on novel quinazolinone derivatives, including compounds related to the structural framework of 2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone, has shown their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical studies, including electrochemical methods, surface analysis, UV-visible spectrometry, DFT calculations, and Monte Carlo simulations, have demonstrated their high inhibition efficiencies, which increase with concentration. These derivatives adsorb on the metallic surface following the Langmuir adsorption isotherm, forming a protective layer against corrosion (Errahmany et al., 2020).

Synthetic Chemistry The lithiation of quinazolinone derivatives, including 3-amino-2-methyl-4(3H)-quinazolinone, has been explored to produce various substituted derivatives with potential utility in chemical synthesis. This process involves the reaction of the lithiated compound with different electrophiles, offering a pathway to a wide range of functionalized quinazolinones (Smith et al., 1996).

Analgesic Activity Quinazolinone rings have been associated with diverse biological activities, including analgesic effects. Studies have synthesized and evaluated the analgesic activity of specific quinazolinone derivatives, demonstrating significant pain-relieving properties in comparison to control compounds, suggesting their potential for development into analgesic drugs (Osarumwense Peter Osarodion, 2023).

Antimicrobial Activity The synthesis of new furothiazolo pyrimido quinazolinones from natural precursors like visnagenone or khellinone has been explored, with some derivatives exhibiting excellent growth inhibition of bacteria and fungi. This suggests their potential application in developing new antimicrobial agents (Abu‐Hashem, 2018).

Cardiotonic Activity Research on substituted 4-alkyl-2(1H)-quinazolinones has demonstrated their potential as cardiotonic agents. A series of these compounds have been synthesized and evaluated for their ability to inhibit phosphodiesterase (PDE-III) and exert positive inotropic activity, suggesting their utility in treating heart failure (Bandurco et al., 1987).

Antiallergic Agents The development of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427) as a new antiallergic agent highlights the therapeutic potential of quinazolinone derivatives in treating allergic reactions. Both MDL 427 and related compounds have shown activity in animal models of anaphylaxis, supporting their exploration as antiallergic medications (Peet et al., 1986).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolinones are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

Properties

IUPAC Name

2-(2-methylphenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-7-2-3-9-16(14)19-21-18-11-5-4-10-17(18)20(23)22(19)13-15-8-6-12-24-15/h2-5,7,9-11,15,19,21H,6,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTABEQNBSGNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2NC3=CC=CC=C3C(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.